molecular formula C17H17ClO5S B2975576 3-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dimethoxyphenyl)-1-propanone CAS No. 720667-92-5

3-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dimethoxyphenyl)-1-propanone

Cat. No.: B2975576
CAS No.: 720667-92-5
M. Wt: 368.83
InChI Key: LYMGVZVSAYFQLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a unique chemical with the linear formula C17H17ClO5S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C17H17ClO5S . It has a molecular weight of 368.839 .

Scientific Research Applications

Synthesis and Properties of Sulfonated Block Copolymers

A study conducted by Bae, Miyatake, and Watanabe (2009) focused on synthesizing a series of sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups for potential fuel-cell applications. They employed bis(4-fluorophenyl)sulfone and other comonomers to create blocks with varying hydrophobic and hydrophilic properties. The resulting copolymers exhibited high molecular weights, excellent proton conductivity, and significant mechanical properties, making them promising candidates for fuel-cell membranes (Bae, Miyatake, & Watanabe, 2009).

Chemiluminescence of Sulfanyl-Substituted Bicyclic Dioxetanes

Watanabe et al. (2010) synthesized sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes and investigated their base-induced chemiluminescence. The study found that sulfanyl-substituted dioxetanes emitted light with specific wavelengths when decomposed, while their sulfinyl and sulfonyl derivatives showed weaker or very weak light emissions, respectively. This research contributes to understanding the chemiluminescence properties of sulfone derivatives and their potential applications in analytical chemistry (Watanabe et al., 2010).

Electronic Transport Mechanism in Poly(Azomethine Sulfone)s Films

Rusu and colleagues (2007) explored the electronic transport mechanism in thin films of newly synthesized poly(azomethine sulfone)s. These polymers were prepared by reacting bis(4-chlorophenyl)sulfone with a mixture of bisphenols. The study revealed semiconducting properties of the polymers and established correlations between the polymers' chemical structures and their electrical conductivity and Seebeck coefficient, suggesting potential applications in electronic devices (Rusu et al., 2007).

Synthesis of Novel Benzothiazepines with Sulfonyl Moiety

Chhakra et al. (2019) reported an efficient synthesis of novel 2,3,4-trisubstituted 1,5-benzothiazepines incorporating the sulfonyl group. These compounds were synthesized through reactions involving 1,4-dioxane-6-sulfonyl chloride and various propano-1,3-dione derivatives. The synthesized benzothiazepines were characterized by several analytical techniques, demonstrating the versatility of sulfonyl derivatives in synthesizing heterocyclic compounds with potential biological activities (Chhakra et al., 2019).

Mechanism of Action

While the exact mechanism of action for this compound is not specified in the search results, compounds with similar structures, such as those containing a thiadiazole ring, have been found to disrupt processes related to DNA replication. This allows them to inhibit the replication of both bacterial and cancer cells .

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1-(3,4-dimethoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO5S/c1-22-16-8-3-12(11-17(16)23-2)15(19)9-10-24(20,21)14-6-4-13(18)5-7-14/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMGVZVSAYFQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CCS(=O)(=O)C2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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